molecular formula C13H10O2 B12000560 2,3-dihydro-4H-benzo[h]chromen-4-one CAS No. 16563-51-2

2,3-dihydro-4H-benzo[h]chromen-4-one

Cat. No.: B12000560
CAS No.: 16563-51-2
M. Wt: 198.22 g/mol
InChI Key: LKNFBMHMKILLLN-UHFFFAOYSA-N
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Description

2,3-dihydro-4H-benzo[h]chromen-4-one is a heterocyclic compound with the molecular formula C13H10O2 and a molecular weight of 198.223 g/mol . This compound belongs to the class of chromenes, which are bicyclic oxygen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-dihydro-4H-benzo[h]chromen-4-one can be synthesized through several methods. One common approach involves the reaction of 2-benzylidene malononitriles with substituted resorcinols in the presence of methanol and calcium hydroxide at room temperature . Another method includes the use of ortho-alkynylarylketones as precursors, which undergo silver-catalyzed ketonization to form polycarbonyl intermediates. These intermediates then undergo double intramolecular cyclization and decarboxylation to generate the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Industrial production would likely involve continuous flow processes and advanced purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-4H-benzo[h]chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Reactions

2,3-Dihydro-4H-benzo[h]chromen-4-one is characterized by its unique structure, which allows it to participate in various chemical reactions:

  • Oxidation : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to products such as ketones or carboxylic acids.
  • Reduction : Reducing agents like sodium borohydride or lithium aluminum hydride can convert it into alcohols or alkanes.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions can introduce new functional groups into the compound, enhancing its reactivity and utility in synthesizing derivatives.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structure allows researchers to study reaction mechanisms and develop new synthetic pathways. The compound's versatility enables the exploration of various derivatives that can have enhanced properties or activities.

Biology

The biological activities of this compound are extensive:

  • Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells by targeting specific signaling pathways. It has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) using assays like the MTT assay .
  • Anticonvulsant Effects : Research indicates that this compound may possess anticonvulsant properties, making it a candidate for epilepsy treatment .
  • Antimicrobial Properties : Its ability to inhibit bacterial growth positions it as a potential agent for treating infections .
  • Anticholinesterase Activity : This property suggests its utility in managing Alzheimer's disease by inhibiting the breakdown of acetylcholine .
  • Antidiabetic Effects : Studies have indicated that it may help in managing diabetes by enhancing insulin sensitivity and glucose tolerance .

Medicine

In medical applications, this compound shows promise for developing new therapeutic agents:

  • Cancer Treatment : Its derivatives are being explored for their anticancer properties, with some compounds currently undergoing clinical trials .
  • Neurological Disorders : The compound's potential as an anticonvulsant and anticholinesterase agent makes it relevant for treating neurological disorders such as epilepsy and Alzheimer's disease.
  • Infectious Diseases : Its antimicrobial activity could lead to the development of new antibiotics or treatments for tuberculosis and other bacterial infections .

Case Studies

  • Anticancer Activity Study :
    A study evaluated the cytotoxic effects of various derivatives of this compound against human cancer cell lines. Results indicated significant inhibition of cell proliferation in MCF-7 and HepG2 cells, suggesting its potential as an anticancer agent .
  • Antidiabetic Research :
    Another study focused on the antidiabetic properties of this compound. It demonstrated improved glucose tolerance in animal models, indicating its potential for developing new diabetes treatments .

Comparison with Similar Compounds

2,3-dihydro-4H-benzo[h]chromen-4-one can be compared with other similar compounds, such as:

Biological Activity

2,3-Dihydro-4H-benzo[h]chromen-4-one is a compound belonging to the class of benzochromenes, which are known for their diverse biological activities. This article explores its biological properties, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chromene core, which is characterized by a fused benzene and pyran ring system. This structural configuration contributes to its interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.

Case Studies

  • Cytotoxicity Assessment : A study synthesized several derivatives and tested their cytotoxic effects on multiple cancer cell lines. For instance, compound 3a demonstrated significant growth inhibition across nine cancer cell lines with growth percentages ranging from -51.24% to -2.39% .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and interference with the cell cycle. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in colon cancer cells by modulating cyclin-dependent kinases (CDKs) and cyclins .

Antioxidant Activity

In addition to its anticancer properties, this compound exhibits antioxidant activity. This is crucial for reducing oxidative stress in cells, which is linked to various diseases including cancer.

Antimicrobial Activity

The compound also shows antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum activity suggests potential applications in treating infections .

Summary of Biological Activities

Activity TypeDescription
Anticancer Induces apoptosis; causes cell cycle arrest; effective against multiple cancer cell lines .
Antioxidant Reduces oxidative stress; protects cells from damage .
Antimicrobial Effective against various pathogens; potential for infection treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-dihydro-4H-benzo[h]chromen-4-one and its derivatives?

  • Methodology :

  • Cyclization of precursors : Reacting substituted acetophenones with aldehydes under acidic or basic conditions (e.g., NaOH in ethanol) to form the chromenone core .
  • Reductive cyclization : Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce intermediates, followed by acid-catalyzed cyclization to stabilize the dihydrobenzochromenone structure .
  • Oxidative methods : Controlled oxidation of dihydro derivatives with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce ketone groups .
    • Key considerations : Monitor reaction progress via TLC and optimize pH/temperature to avoid side products like over-oxidized quinones.

Q. How is the crystal structure of this compound determined?

  • Methodology :

  • Single-crystal X-ray diffraction (XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions and anisotropic displacement parameters .
  • Data processing : Employ WinGX or ORTEP for visualization and validation of crystallographic data, ensuring proper handling of twinning or high-resolution datasets .
    • Example : Refinement of substituent positions (e.g., methoxy or hydroxy groups) requires careful analysis of electron density maps to avoid misassignment .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to assign protons and carbons, with HMBC correlations confirming substituent connectivity (e.g., methoxy groups at C-3 or C-7) .
  • HRMS : High-resolution mass spectrometry to verify molecular formulas (e.g., [M+H]+ for C₁₇H₁₄O₄: calculated 283.2950, observed 283.3358) .
  • IR : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and hydroxyl (O-H) bands for dihydro derivatives .

Q. What biological activities are associated with this compound derivatives?

  • Key findings :

  • Anti-inflammatory activity : Derivatives like 3,4-dimethoxy-α-naphthoflavone act as selective aryl hydrocarbon receptor (AHR) modulators, repressing acute-phase genes (e.g., SAA1) without inducing xenobiotic response elements (XREs) .
  • Anticancer potential : Methyl-substituted analogs inhibit DNA-PK (e.g., NU7026) or induce apoptosis via mitochondrial membrane depolarization .
    • Validation : Use in vitro assays (e.g., luciferase reporter for AHR activity) and docking studies to confirm target interactions .

Q. How can researchers address low yields in chromenone synthesis?

  • Solutions :

  • Optimize catalysts : Use Lewis acids (e.g., AlCl₃) for electrophilic substitutions or phase-transfer catalysts for biphasic reactions .
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol to isolate pure products .

Advanced Research Questions

Q. How do substituents on the chromenone core influence biological selectivity?

  • Structure-activity relationship (SAR) :

  • Methoxy vs. hydroxy groups : 4′-Methoxy derivatives enhance AHR antagonism, while 3′-hydroxy groups improve antioxidant capacity but reduce metabolic stability .
  • Trifluoromethyl groups : Introduce electron-withdrawing effects at C-2 to enhance DNA-PK inhibition (e.g., IC₅₀ = 5 μM for PT-262) .
    • Experimental design : Synthesize analogs via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, followed by functional assays (e.g., IC₅₀ profiling) .

Q. What challenges arise in resolving enantiomers of dihydrobenzochromenones?

  • Analytical strategies :

  • Chiral HPLC : Use amylose-based columns with hexane/isopropanol mobile phases to separate enantiomers .
  • Circular dichroism (CD) : Correlate Cotton effects with absolute configurations confirmed by XRD .
    • Case study : Racemization during synthesis of 3,5-dihydroxy-8,8-dimethyl derivatives requires low-temperature quenching to preserve stereochemistry .

Q. How can computational methods aid in predicting chromenone reactivity?

  • Approaches :

  • DFT calculations : Model transition states for cyclization reactions (e.g., activation energies for acid-catalyzed vs. base-mediated pathways) .
  • Molecular docking : Predict binding poses of NU7026 analogs in DNA-PK active sites using AutoDock Vina .
    • Validation : Compare computed NMR chemical shifts (e.g., via Gaussian) with experimental data to refine force fields .

Q. What contradictions exist in reported biological data for this compound class?

  • Case example :

  • Anti-inflammatory vs. pro-oxidant effects : Some derivatives (e.g., 7-hydroxy-2-phenyl analogs) show dual roles depending on concentration and cell type .
  • Resolution : Conduct dose-response assays across multiple cell lines (e.g., HepG2 vs. RAW 264.7 macrophages) and validate with ROS detection kits .

Q. How are in vivo models used to evaluate chromenone pharmacokinetics?

  • Methodology :
  • ADME profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models after oral administration .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) .
  • Challenge : Address poor aqueous solubility via nanoformulation or prodrug strategies (e.g., phosphate esters) .

Properties

CAS No.

16563-51-2

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

2,3-dihydrobenzo[h]chromen-4-one

InChI

InChI=1S/C13H10O2/c14-12-7-8-15-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-6H,7-8H2

InChI Key

LKNFBMHMKILLLN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=CC3=CC=CC=C32

Origin of Product

United States

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